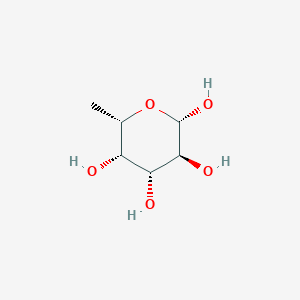

beta-L-Fucose

Descripción general

Descripción

Beta-L-Fucose: is a monosaccharide that belongs to the class of organic compounds known as hexoses. It is a six-carbon sugar with the chemical formula C₆H₁₂O₅. This compound is a deoxyhexose, meaning it lacks a hydroxyl group on the carbon at the 6-position. This compound is commonly found in various glycoconjugates, including N- and O-linked glycans and glycolipids, produced by mammalian cells . This compound plays a crucial role in numerous biological processes, including cell-cell recognition, immune response, and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthetic pathway of GDP-beta-L-fucose starts with the dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase, creating GDP-4-keto-6-deoxymannose. This intermediate is subsequently converted by GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase to GDP-beta-L-fucose . The enzymatic conversion from GDP-D-mannose to GDP-beta-L-fucose can be optimized and the final product purified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analyses .

Industrial Production Methods: In industrial settings, beta-L-fucose can be produced using recombinant enzymes from enterobacterial sources. The genes encoding the necessary enzymes are cloned and overexpressed in Escherichia coli, allowing for the large-scale production of GDP-beta-L-fucose . The recombinant enzymes are purified to near homogeneity, and the enzymatic properties are analyzed to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions: Beta-L-Fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and utilization of this compound in biological systems.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various fucosylated derivatives, which are crucial for the synthesis of complex glycoconjugates and glycolipids .

Aplicaciones Científicas De Investigación

Chemistry: Beta-L-Fucose is used in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the preparation of fucosylated oligosaccharides and glycoproteins, which are essential for studying carbohydrate-protein interactions .

Biology: In biological research, this compound is used to investigate cell-cell recognition, immune response, and developmental processes. It is a key component in the study of glycosylation patterns and their impact on cellular functions .

Medicine: this compound has potential therapeutic applications in medicine. It is being explored for its role in modulating immune responses and as a potential biomarker for certain diseases, including cancer .

Industry: In the industrial sector, this compound is used in the production of fucosylated products, such as bioactive compounds and pharmaceuticals. Its unique properties make it valuable for developing novel therapeutic agents and diagnostic tools .

Mecanismo De Acción

Beta-L-Fucose exerts its effects through its incorporation into glycoconjugates, which are involved in various cellular processes. The fucosylation of glycoproteins and glycolipids is mediated by fucosyltransferases, which transfer this compound from GDP-beta-L-fucose to specific acceptor molecules . This modification can alter the structure and function of the target molecules, influencing cell signaling, adhesion, and immune responses .

Comparación Con Compuestos Similares

Alpha-L-Fucose: An enantiomer of beta-L-fucose with similar chemical properties but different biological activities.

Beta-D-Fucose: An enantiomer of this compound with distinct stereochemistry and biological functions.

Uniqueness: this compound is unique due to its specific configuration and its role in fucosylation processes. Its incorporation into glycoconjugates imparts unique functional properties, making it essential for various biological and industrial applications .

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-KGJVWPDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13224-93-6 | |

| Record name | beta-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

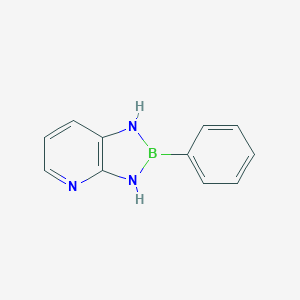

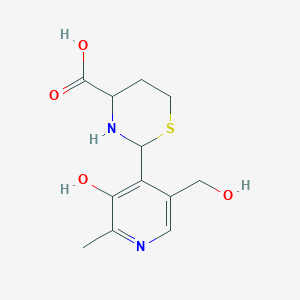

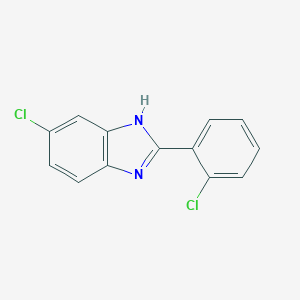

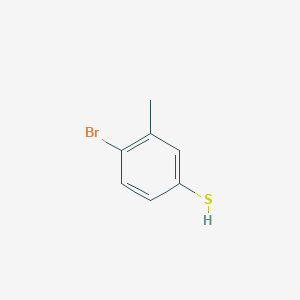

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

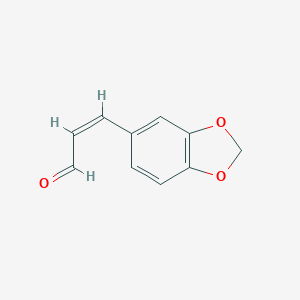

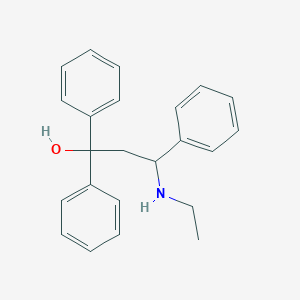

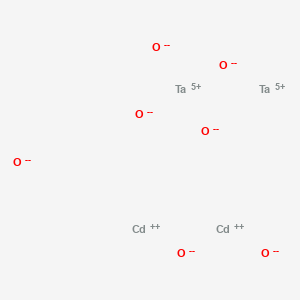

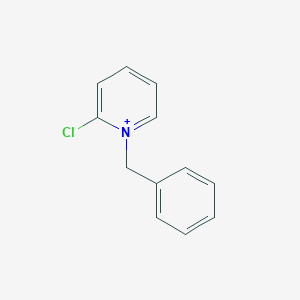

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.